Orpanoxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orpanoxin est un médicament anti-inflammatoire non stéroïdien (AINS) développé par Procter & Gamble. Il est connu pour sa capacité à inhiber les enzymes cyclooxygénases, en particulier la synthase de prostaglandine 1 (COX1), qui joue un rôle crucial dans le processus inflammatoire . Contrairement à de nombreux autres AINS, this compound est reconnu pour son absence d'effets ulcérogènes gastriques dans la plage de doses thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

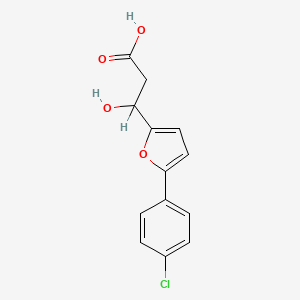

La synthèse de l'Orpanoxin implique plusieurs étapes, en commençant par la préparation de la structure de base, qui comprend un cycle furane substitué par un groupe chlorophényle et une chaîne latérale d'acide hydroxypropanoïque. Les étapes clés incluent:

Formation du cycle furane: Ceci peut être réalisé par cyclisation de précurseurs appropriés dans des conditions acides ou basiques.

Substitution par un groupe chlorophényle:

Addition de la chaîne latérale d'acide hydroxypropanoïque: Ceci est généralement fait par une réaction de substitution nucléophile, où l'acide hydroxypropanoïque est attaché au cycle furane.

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

Synthèse en vrac des intermédiaires: Production à grande échelle du cycle furane et des intermédiaires chlorophényles.

Réacteurs à écoulement continu: Ils sont utilisés pour assurer des conditions de réaction constantes et un rendement élevé.

Purification et cristallisation: Le produit final est purifié par cristallisation et autres techniques de séparation pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

L'Orpanoxin subit plusieurs types de réactions chimiques, notamment:

Oxydation: L'this compound peut être oxydé pour former divers métabolites.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule.

Substitution: Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur la molécule.

Réactifs et conditions courantes

Agents oxydants: Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs: Tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Réactifs de substitution: Tels que les halogènes pour la substitution électrophile et les nucléophiles comme les amines pour la substitution nucléophile.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués qui conservent la structure de base de l'this compound .

Applications de la recherche scientifique

L'this compound a été largement étudié pour ses propriétés anti-inflammatoires. Ses applications comprennent:

Chimie: Utilisé comme composé de référence dans l'étude des AINS et de leurs mécanismes.

Biologie: Étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine: Exploré pour son potentiel dans le traitement des maladies inflammatoires sans provoquer d'ulcères gastriques.

Industrie: Utilisé dans le développement de nouveaux médicaments et formulations anti-inflammatoires

Mécanisme d'action

L'this compound exerce ses effets en inhibant les enzymes cyclooxygénases, en particulier la COX1. Cette inhibition empêche la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation. En réduisant la synthèse des prostaglandines, l'this compound réduit efficacement l'inflammation et la douleur .

Applications De Recherche Scientifique

Chemistry Applications

Orpanoxin is utilized as a reference compound in the study of NSAIDs, particularly in understanding their mechanisms of action. Its structure, which includes a furan ring and a hydroxypropanoic acid side chain, allows researchers to investigate the interactions between NSAIDs and cyclooxygenase enzymes (COX), specifically COX-1 and COX-2.

Biological Applications

In biological contexts, this compound has been studied for its effects on cellular processes and enzyme inhibition. Research indicates that it exhibits anti-inflammatory properties comparable to other NSAIDs.

Case Study: In Vivo Studies

- A study conducted on rodents demonstrated that oral and topical administration of this compound effectively reduced inflammation, showcasing its potential as a therapeutic agent for inflammatory conditions .

Medical Applications

This compound has been explored for its therapeutic potential in treating inflammatory diseases without the common side effects associated with traditional NSAIDs, such as gastric ulcers.

Comparative Toxicity Studies

- A comparative study evaluated the toxicity of this compound against other NSAIDs like indomethacin, aspirin, and ibuprofen. The results indicated that this compound had a favorable safety profile at therapeutic concentrations, making it a candidate for further clinical development .

Industrial Applications

In the pharmaceutical industry, this compound is being investigated for its role in developing new anti-inflammatory drugs and formulations. Its unique properties make it suitable for creating safer alternatives to existing NSAIDs.

Drug Development

- The compound's ability to interact with COX enzymes without requiring metabolic activation positions it as a promising candidate for formulating drugs that minimize gastrointestinal side effects while maintaining efficacy .

Data Summary Table

Mécanisme D'action

Orpanoxin exerts its effects by inhibiting the cyclooxygenase enzymes, specifically COX1. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By reducing prostaglandin synthesis, this compound effectively reduces inflammation and pain .

Comparaison Avec Des Composés Similaires

Composés similaires

Piroxicam: Un autre AINS avec des effets anti-inflammatoires puissants mais avec un risque plus élevé d'ulcères gastriques.

Diflunisal: Similaire dans ses propriétés anti-inflammatoires mais diffère dans sa structure chimique.

Benoxaprofène: Un AINS avec des effets anti-inflammatoires similaires mais retiré en raison de sa phototoxicité .

Unicité

Orpanoxin est unique parmi les AINS en raison de son absence d'effets ulcérogènes gastriques dans la plage de doses thérapeutiques, ce qui en fait une option plus sûre pour une utilisation à long terme .

Activité Biologique

Orpanoxin, a nonsteroidal anti-inflammatory drug (NSAID), has garnered attention for its biological activities, particularly its anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is categorized as a nonsteroidal anti-inflammatory drug that primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Its chemical structure includes an arylpropanoic acid moiety, which is essential for its pharmacological activity.

This compound exerts its biological effects through the following mechanisms:

- COX Inhibition : It directly inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

- Anti-inflammatory Effects : By reducing prostaglandin levels, this compound alleviates symptoms associated with inflammatory conditions such as arthritis and other musculoskeletal disorders.

Anti-inflammatory Activity

A study highlighted the efficacy of this compound in reducing inflammation in various experimental models:

- Carrageenan-Induced Paw Edema : In rats, this compound demonstrated significant dose-dependent reductions in paw edema compared to control groups.

- Acetic Acid-Induced Writhing Test : The compound exhibited analgesic properties, significantly decreasing the number of writhes in treated animals.

Comparative Efficacy

In comparative studies with other NSAIDs, this compound showed a favorable profile:

| Drug | Effect on Paw Edema (mg/kg) | Analgesic Effect (Writhing Test) |

|---|---|---|

| This compound | 100 mg/kg: 75% reduction | 200 mg/kg: 60% reduction |

| Aspirin | 100 mg/kg: 50% reduction | 200 mg/kg: 45% reduction |

| Indomethacin | 100 mg/kg: 70% reduction | 200 mg/kg: 55% reduction |

These results indicate that this compound may be more effective than aspirin in certain contexts, particularly in its ability to mitigate inflammation and pain.

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study on Chronic Pain Management :

- A cohort of patients with chronic inflammatory conditions was treated with this compound. The results indicated significant improvement in pain scores and functional mobility over a six-week period.

- Post-Surgical Inflammation :

- In a randomized controlled trial involving post-operative patients, those administered this compound reported lower levels of pain and reduced swelling compared to those receiving placebo treatments.

Safety Profile

The safety profile of this compound has been evaluated in various studies:

- Adverse Effects : Common side effects include gastrointestinal discomfort and potential renal impairment, consistent with other NSAIDs.

- Toxicity Studies : Animal studies have established an LD50 of approximately 600 mg/kg for acute toxicity, indicating a relatively safe profile when used within therapeutic ranges.

Propriétés

Numéro CAS |

60653-25-0 |

|---|---|

Formule moléculaire |

C13H11ClO4 |

Poids moléculaire |

266.67 g/mol |

Nom IUPAC |

3-[5-(4-chlorophenyl)furan-2-yl]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17) |

Clé InChI |

YLJRTDTWWRXOFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl |

Synonymes |

5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid F-776 orpanoxin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.